(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one
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Description
(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H23ClN2O2 and its molecular weight is 394.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as 6-chloro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one , are µ opioid receptors . These receptors play a crucial role in pain perception and analgesia, and their activation can lead to dose-dependent adverse effects, including potentially fatal respiratory depression .
Mode of Action
The compound interacts with its targets, the µ opioid receptors, by binding to them and activating them . This activation leads to a series of biochemical reactions that result in the compound’s analgesic effects .
Biochemical Pathways
The activation of µ opioid receptors triggers a cascade of events in the biochemical pathway. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These changes lead to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
Similar compounds in the acyl piperazine opioid group have been detected in international drug markets or in overdose cases , suggesting that they have sufficient bioavailability to exert their effects.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of neurotransmitter release due to the hyperpolarization of the cell membrane . This leads to a decrease in the perception of pain, providing the compound’s analgesic effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other substances in the body, such as other drugs or metabolites, can affect the compound’s ability to bind to its targets and exert its effects . Additionally, factors such as pH and temperature can affect the compound’s stability and activity .
Properties
IUPAC Name |
6-chloro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-20-8-9-22-21(16-20)19(15-23(27)28-22)17-26-13-11-25(12-14-26)10-4-7-18-5-2-1-3-6-18/h1-9,15-16H,10-14,17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACBJTUPNMQRW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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